molecular formula C13H15N3O4 B2923237 3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid CAS No. 937624-04-9

3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No. B2923237
CAS RN: 937624-04-9
M. Wt: 277.28
InChI Key: AJWUFUKUIKPCSI-UHFFFAOYSA-N
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Description

“3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid” is a complex organic compound. It belongs to the class of pyrimidines, which are six-membered heterocyclic organic compounds containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Scientific Research Applications

Synthesis and Properties

  • Pyridopyrimidines Synthesis : The synthesis of various pyridopyrimidines, including structures analogous to the one inquired about, involves the preparation from corresponding aminopyridine-carboxylic acids. These compounds have been synthesized to explore their chemical properties and potential applications in creating more complex chemical entities (Gelling & Wibberley, 1969).

  • Thienopyrimidines Preparation : A method for preparing esters and amides of thieno[2,3-d]pyrimidine-carboxylic acids suggests the versatility of pyrimidine derivatives in synthesizing compounds with potential biological activity (Santilli, Kim, & Wanser, 1971).

  • NAD(P)+ Model Catalysts : Pyridodipyrimidines have been developed as NAD-type redox catalysts, indicating their potential in biochemical applications, including the catalytic oxidation of alcohols. This application underscores the compound's relevance in enzymatic and metabolic studies (Yoneda, Yamato, & Ono, 1981).

Biological and Pharmacological Applications

  • Antiallergy Agents : Derivatives of pyrido[2,3-d]pyrimidine have been synthesized and shown to exhibit significant antiallergenic activity, indicating their potential use in developing new therapeutic agents for treating allergic reactions (Temple et al., 1979).

  • Antiviral Activity : Compounds derived from pyrimidine bases, including pyrido[2,3-d]pyrimidine analogs, have been evaluated for their antiviral properties, particularly against herpes and retroviruses. This research highlights the potential of these compounds in antiviral drug development (Holý et al., 2002).

  • Antimicrobial Agents : The antimicrobial activities of various pyrido[2,3-d]pyrimidine-carboxylate derivatives have been explored, with some showing significant antibacterial and antifungal effects. This suggests their potential as lead compounds in antibiotic drug discovery (Shanmugasundaram et al., 2011).

Future Directions

The therapeutic potential of pyrimidines and their derivatives is a topic of ongoing research. Future directions may include the development of new synthesis methods, the exploration of new biological activities, and the design of new selective, effective, and safe therapeutic agents .

properties

IUPAC Name

3-methyl-1-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-7(2)6-16-10-9(11(17)15(3)13(16)20)4-8(5-14-10)12(18)19/h4-5,7H,6H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWUFUKUIKPCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=N2)C(=O)O)C(=O)N(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-1-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

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